molecular formula C13H17IN2OS B3535751 N-(diethylcarbamothioyl)-3-iodo-4-methylbenzamide

N-(diethylcarbamothioyl)-3-iodo-4-methylbenzamide

Cat. No.: B3535751
M. Wt: 376.26 g/mol
InChI Key: OPLVQRGMNDWEDF-UHFFFAOYSA-N
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Description

N-(diethylcarbamothioyl)-3-iodo-4-methylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with an iodine atom at the 3-position and a methyl group at the 4-position, along with a diethylcarbamothioyl group. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(diethylcarbamothioyl)-3-iodo-4-methylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the iodine atom at the 3-position can be achieved through electrophilic iodination using iodine and an oxidizing agent such as hydrogen peroxide. The methyl group at the 4-position can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

The diethylcarbamothioyl group is introduced through a nucleophilic substitution reaction. This involves reacting the iodinated and methylated benzamide with diethylcarbamothioyl chloride in the presence of a base such as triethylamine to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(diethylcarbamothioyl)-3-iodo-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, amines, thiols, and bases like triethylamine.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(diethylcarbamothioyl)-3-iodo-4-methylbenzamide has several scientific research applications:

Mechanism of Action

N-(diethylcarbamothioyl)-3-iodo-4-methylbenzamide can be compared with other similar compounds such as N-(diethylcarbamothioyl)benzamide and N-(diethylcarbamothioyl)-4-methylbenzamide. These compounds share the diethylcarbamothioyl group but differ in their substitution patterns on the benzamide core. The presence of the iodine atom at the 3-position in this compound imparts unique chemical properties, making it distinct from its analogs .

Comparison with Similar Compounds

  • N-(diethylcarbamothioyl)benzamide
  • N-(diethylcarbamothioyl)-4-methylbenzamide
  • N-(diethylcarbamothioyl)-3-chloro-4-methylbenzamide

Properties

IUPAC Name

N-(diethylcarbamothioyl)-3-iodo-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2OS/c1-4-16(5-2)13(18)15-12(17)10-7-6-9(3)11(14)8-10/h6-8H,4-5H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLVQRGMNDWEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NC(=O)C1=CC(=C(C=C1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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